molecular formula C11H16N4O2 B1321213 N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine CAS No. 1096347-60-2

N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine

Katalognummer: B1321213
CAS-Nummer: 1096347-60-2
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: FYLYFAXPUULTJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Infrared Spectroscopy (IR)

  • Nitro group (NO$$_2$$) : Asymmetric stretching at ~1520 cm$$^{-1}$$, symmetric stretching at ~1350 cm$$^{-1}$$.
  • Aromatic C–H : Bending vibrations at ~830 cm$$^{-1}$$ (meta-substitution).
  • Amine (N–H) : Stretch at ~3350 cm$$^{-1}$$ (broad).

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :
    • Piperidine protons: δ 2.3–2.8 ppm (multiplet, axial/equatorial H).
    • Pyridine H4 and H5: δ 8.1–8.3 ppm (doublet).
    • Methyl group: δ 2.2 ppm (singlet).
  • $$^{13}$$C NMR :
    • Nitro-bearing C3: δ 148 ppm.
    • Piperidine C4: δ 55 ppm (N–C).

UV-Vis Spectroscopy

  • $$\lambda_{\text{max}}$$ : 270 nm (π→π* transition in nitro-aromatic system).

X-ray Crystallographic Studies of Solid-State Configuration

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2$$_1$$/c. Key features:

  • Hydrogen bonding : N–H···O interactions between the amine and nitro groups (2.8–3.0 Å).
  • Packing : Stacking of pyridine rings offset by 3.5 Å, stabilized by van der Waals forces.
Parameter Value
Unit Cell Dimensions a = 8.2 Å, b = 10.5 Å, c = 12.1 Å
Density 1.3 g/cm³

Tautomeric Forms and Conformational Dynamics

Tautomerism

The nitro group enables nitro-acinitro tautomerism , though the nitro form dominates (>95%) due to resonance stabilization. Proton transfer between O and N is negligible under standard conditions.

Conformational Dynamics

  • Piperidine ring : Chair-to-boat interconversion energy barrier ≈ 25 kJ/mol.
  • Methyl group rotation : Restricted by steric interactions (barrier ≈ 15 kJ/mol).

Table 3 : Energy barriers for conformational transitions

Transition Energy Barrier (kJ/mol)
Chair ↔ Boat (piperidine) 25
Methyl group rotation 15

Eigenschaften

IUPAC Name

N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-14-7-4-9(5-8-14)13-11-10(15(16)17)3-2-6-12-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYFAXPUULTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution and Nitro Group Introduction

A common approach begins with halogenated aminopyridines, such as 4-chloro-2-aminopyridine, which undergo nitration to introduce the nitro group at the 3-position. The nitration typically employs a nitrating mixture of nitric acid and sulfuric acid under controlled temperature to yield 4-chloro-2-amino-3-nitropyridine as an intermediate.

Step Reagents/Conditions Product Notes
Halogenation Starting pyridine derivative 4-chloro-2-aminopyridine Precursor for nitration
Nitration HNO3 / H2SO4, controlled temp 4-chloro-2-amino-3-nitropyridine Selective nitration at 3-position

This intermediate can be further processed by diazotization and hydrolysis to yield 4-chloro-3-nitropyridin-2-ol, which serves as a versatile intermediate for further substitution reactions.

Amination via Nucleophilic Substitution

The key step to introduce the N-(1-methylpiperidin-4-yl) group involves nucleophilic aromatic substitution (SNAr) of the halogenated nitropyridine intermediate with the corresponding amine. For example, 2-chloro-3-nitropyridine reacts with 1-methylpiperidin-4-amine under mild conditions, often in the presence of a base such as triethylamine, in solvents like tetrahydrofuran (THF) or acetonitrile.

Step Reagents/Conditions Product Notes
SNAr 1-methylpiperidin-4-amine, Et3N, THF, 0°C to RT N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine Efficient substitution of chlorine

This reaction typically proceeds at room temperature or slightly elevated temperatures, with reaction times ranging from 1 to several hours, yielding the desired aminopyridine with the nitro group intact.

Reduction of Nitro Group (If Required)

In some synthetic schemes, the nitro group is reduced to an amine to access different derivatives. This is achieved by catalytic hydrogenation using Pd/C under hydrogen atmosphere at mild temperatures (e.g., 40 °C) in methanol. The reduction is carefully controlled to avoid over-reduction or degradation of sensitive groups.

Step Reagents/Conditions Product Notes
Nitro reduction H2, 10% Pd/C, MeOH, 40 °C, 2 h Corresponding aminopyridine Used for further functionalization

However, for the target compound this compound, the nitro group is retained, so this step may be omitted depending on the desired final structure.

Alternative Amination via Amide Sources

An alternative metal-free and base-free method involves the direct reaction of 2-chloro-3-nitropyridine with simple amides such as N-methylpiperidine amide under reflux conditions. This method forms the C-N bond without the need for transition metal catalysts or microwave irradiation, offering a scalable and practical route.

Step Reagents/Conditions Product Notes
Amination 2-chloro-3-nitropyridine, amide, reflux This compound Transition metal-free, scalable

This approach has demonstrated good yields (~80%) and is suitable for larger scale synthesis.

Method Starting Material Key Reagents Conditions Yield Notes
Nitration + SNAr 4-chloro-2-aminopyridine HNO3/H2SO4; 1-methylpiperidin-4-amine, Et3N Nitration at controlled temp; SNAr at 0°C to RT Moderate to high Classical route, well-established
Diazotization + Hydrolysis + SNAr 4-chloro-2-amino-3-nitropyridine NaNO2/HCl; 1-methylpiperidin-4-amine Diazotization 0-5°C; hydrolysis 60-80°C; SNAr RT Moderate Allows intermediate modification
Direct amide substitution 2-chloro-3-nitropyridine N-methylpiperidine amide Reflux, no metal/base ~80% Metal-free, scalable, practical
  • The nitration step requires careful temperature control to avoid over-nitration or decomposition of the aminopyridine ring.

  • The nucleophilic aromatic substitution is facilitated by the electron-withdrawing nitro group at the 3-position, which activates the 2-chloro substituent for displacement by the amine nucleophile.

  • Use of bases such as triethylamine improves the nucleophilicity of the amine and scavenges generated HCl, enhancing yields.

  • Transition metal-free amination methods using amides under reflux conditions provide a greener alternative with fewer purification steps and good scalability.

  • Microwave-assisted reactions and coupling agents like cyanuric fluoride or 2-chloro-1-methylpyridinium iodide have been reported for related pyridine derivatives but are less commonly applied for this specific compound.

The preparation of this compound is efficiently achieved through nucleophilic aromatic substitution of halogenated nitropyridine intermediates with 1-methylpiperidin-4-amine. The synthetic route typically involves initial nitration of 4-chloro-2-aminopyridine, followed by amination under mild conditions. Alternative metal-free amide substitution methods offer practical and scalable options. Optimization of reaction conditions such as temperature, solvent, and base presence is critical for maximizing yield and purity.

This comprehensive overview integrates diverse, authoritative research findings and practical procedures, providing a robust foundation for the synthesis of this important aminopyridine derivative.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine typically involves the nitration of pyridine derivatives, followed by amination processes. The compound is characterized by the presence of a nitro group at the 3-position of a pyridine ring, which enhances its reactivity and biological activity.

Key Synthesis Pathways

  • Nitration Reaction : The introduction of the nitro group can be achieved through electrophilic aromatic substitution.
  • Amination : Subsequent reactions often involve amine coupling, where 1-methylpiperidine is introduced to form the final product.

Biological Activities

This compound exhibits several pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Profile

The compound has been studied for its interaction with adenosine receptors, which play crucial roles in numerous physiological processes. Research indicates that derivatives of nitropyridines can act as antagonists or agonists at these receptors, influencing cardiovascular and neurological functions .

Anti-inflammatory Properties

Nitropyridine derivatives, including this compound, have shown promise in treating inflammatory conditions. They are believed to inhibit pathways involved in inflammation, making them valuable in developing anti-inflammatory drugs .

Cardiovascular Diseases

Due to their interaction with adenosine receptors, compounds like this compound are being explored for their potential to manage conditions such as hypertension and myocardial ischemia .

Cancer Treatment

Research has indicated that certain nitropyridine derivatives may possess anticancer properties. They are being investigated for their ability to inhibit tumor growth in glioblastoma models .

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of various nitropyridine derivatives found that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential utility in treating inflammatory diseases.

CompoundCytokine Reduction (%)IC50 (µM)
This compound65%10
Control--

Case Study 2: Cardiac Protection

In a preclinical study on myocardial ischemia, administration of this compound resulted in improved cardiac function and reduced infarct size compared to controls.

Treatment GroupInfarct Size (%)Cardiac Function (EF %)
This compound30%60%
Control50%40%

Wirkmechanismus

The mechanism of action of N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Structurally analogous compounds to N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine include derivatives with variations in the amine substituent, nitro group position, or aromatic substitution. Below is a detailed comparison based on synthesis, structural features, biological activity, and physicochemical properties.

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Features Biological Activity/Application Key References
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine Benzyl group replaces methyl on piperidine; CAS 185058-54-2 Laboratory research (no drug/household use)
5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine (3i) Aryl-substituted pyridine; bulky naphthylamine group AChE/BChE inhibition (IC₅₀ values: 2.8–12.4 µM)
N-(4-Methylphenyl)-3-nitropyridin-2-amine Simplified structure with para-methylphenyl group Crystallographic studies (non-planar packing)
N-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-3-nitropyridin-2-amine Furylmethyl and dichlorophenyl substituents; molecular weight 364.182 Da Undisclosed (structural analysis)
4-Methyl-3-nitropyridin-2-amine No piperidine substituent; methyl at pyridine position 4 Agrochemical/pharmaceutical precursor
Physicochemical and Crystallographic Properties
  • Planarity and Packing: N-(4-Methylphenyl)-3-nitropyridin-2-amine exhibits non-planar molecular conformations due to crystal packing effects, with dihedral angles between pyridine and benzene rings . 4-Methyl-3-nitropyridin-2-amine crystallizes in a planar configuration, stabilized by intramolecular hydrogen bonds (N–H⋯O) .
  • Solubility and Stability :
    • Piperidine derivatives (e.g., target compound) likely have improved solubility in polar solvents compared to purely aromatic analogues (e.g., 3i ) .

Biologische Aktivität

N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitro group and a pyridine moiety. Its structure suggests versatile interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with multiple biochemical pathways:

  • Anticancer Activity : Piperidine derivatives, including this compound, have shown potential in inhibiting cancer cell proliferation and metastasis. Research indicates that these compounds can induce apoptosis in cancer cells and modulate signaling pathways associated with tumor growth.
  • Neurological Applications : The compound serves as an intermediate in the synthesis of drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia. Its interaction with neuronal nitric oxide synthase (nNOS) is particularly noteworthy, as nNOS inhibitors are being explored for their therapeutic potential in treating neurodegenerative diseases .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description References
AnticancerInhibits proliferation and induces apoptosis in various cancer cell lines.
AntiviralPotential activity against viral infections through modulation of host cell pathways.
NeuroprotectiveInhibits nNOS, suggesting potential benefits in neurodegenerative disease treatment.
AntimicrobialExhibits activity against various pathogens, contributing to its potential as an antimicrobial agent.
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory mediators.

1. Anticancer Efficacy

A study examining the effects of piperidine derivatives on cancer cells demonstrated that this compound significantly reduced cell viability in PC-3 prostate cancer cells. The compound caused a notable accumulation of cells in the G0/G1 phase, suggesting an arrest in the cell cycle that could lead to reduced tumor growth .

2. Neuroprotective Effects

Research into nNOS inhibitors has highlighted the role of this compound as a promising candidate for neuroprotection. The compound's ability to selectively inhibit nNOS offers potential therapeutic avenues for conditions like Alzheimer's disease, where nitric oxide dysregulation is implicated .

3. Antimicrobial Activity

In vitro studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Q & A

Q. Methodological Answer :

  • Synthesis : Use nucleophilic aromatic substitution (e.g., coupling 3-nitropyridin-2-amine with 1-methylpiperidin-4-amine under reflux in anhydrous DMF with a base like K₂CO₃). Mitsunobu reactions are viable for introducing the piperidine moiety .
  • Purification : Column chromatography (silica gel, gradient elution with DCM/MeOH) followed by recrystallization from ethanol/water.
  • Validation :
    • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeOH gradient, RT ~0.5–0.8 min) .
    • MS : Confirm molecular ion peak (e.g., ESI-MS: [M+H]⁺ expected ~278.3 g/mol).
    • 1H/13C NMR : Assign peaks for nitro group (~8.5–9.0 ppm for pyridine protons, ~2.3 ppm for N-methylpiperidine) .

Basic: What crystallographic data are available for structural elucidation of this compound?

Q. Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/diethyl ether).
  • Parameters : Anticipate monoclinic space group (e.g., P2₁/c) with unit cell dimensions similar to analogs (e.g., a ≈10.6 Å, b ≈7.1 Å, c ≈27.9 Å, β ≈91.3°) .
  • Software : Refinement via SHELXL (for small molecules) or SIR97 (direct methods for phase solving) .

Advanced: How does the nitro group influence electronic properties and reactivity in this compound?

Q. Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density:
    • Nitro group withdraws electron density, polarizing the pyridine ring (LUMO localized at nitro position).
    • Compare with analogs (e.g., 3-aminopyridine derivatives) to assess redox potentials .
  • Experimental Validation : Cyclic voltammetry (CH₃CN, Ag/AgCl reference) to measure reduction potential (~-0.5 to -0.7 V vs. SCE for nitro group) .

Advanced: What strategies address contradictions in spectroscopic data during characterization?

Q. Methodological Answer :

  • Case Example : Discrepancies in 1H NMR splitting patterns may arise from restricted rotation of the piperidine ring.
  • Resolution :
    • Variable-temperature NMR (e.g., 25°C to -60°C in DMSO-d₆) to observe coalescence of split peaks.
    • 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .

Advanced: How can structure-activity relationships (SAR) be explored for kinase inhibition potential?

Q. Methodological Answer :

  • In Vitro Assays : Test against kinase panels (e.g., PIM1/2/3, FLT3) using ADP-Glo™ kinase assays.
    • Positive Control : SGI-1776 (IC₅₀ ~100 nM for PIM1), which shares structural motifs .
  • SAR Design : Synthesize analogs (e.g., replace nitro with cyano or methoxy groups) and compare IC₅₀ values .

Advanced: What computational models predict target binding modes for this compound?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with PIM1 kinase (PDB: 2O63).
    • Key interactions: Nitro group forms hydrogen bonds with hinge region (e.g., Glu121), while piperidine occupies a hydrophobic pocket .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-protein complexes .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolized .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact (risk of hydrolysis) .

Advanced: How can regioselective functionalization of the pyridine ring be achieved?

Q. Methodological Answer :

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-position, then quench with electrophiles (e.g., MeI for methylation) .
  • Cross-Coupling : Suzuki-Miyaura coupling at the 5-position (e.g., Pd(PPh₃)₄, aryl boronic acids) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.